5-Aminooxindole
Description
Significance of 5-Aminooxindole in Medicinal Chemistry Research
This compound serves as a pivotal compound in the realm of medicinal chemistry, primarily acting as a precursor and key intermediate in the synthesis of a wide array of bioactive molecules. chemimpex.comchemimpex.com Its structural framework allows for diverse chemical modifications, enabling the development of novel therapeutic agents. Researchers have successfully utilized this compound to create compounds with potential anti-cancer and anti-inflammatory properties. chemimpex.comchemimpex.com
The significance of this compound extends to various areas of pharmaceutical development and biological research:
Pharmaceutical Development: It is a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.comchemimpex.com The unique structure of this compound facilitates the design of drugs with potentially enhanced efficacy and fewer side effects. chemimpex.comchemimpex.com
Cancer Research: In the field of oncology, researchers employ this compound to investigate cellular signaling pathways. chemimpex.comchemimpex.com Its capacity to modulate specific biological pathways makes it an invaluable tool for understanding tumor biology. chemimpex.comchemimpex.com It is also instrumental in the synthesis of potential anticancer drugs, including cyclin-dependent kinase (CDK) inhibitors and spleen tyrosine kinase (Syk) inhibitors. chemicalbook.com
Antioxidant Studies: The antioxidant properties of compounds derived from this compound are also under investigation. chemimpex.com
Diagnostic Applications: There is ongoing research into the potential use of this compound in diagnostic assays, specifically for the detection of disease-related biomarkers. chemimpex.com
Role of the Oxindole (B195798) Scaffold in Drug Discovery and Development
The oxindole core, the fundamental structure of this compound, is recognized as a "privileged scaffold" in drug discovery. benthamdirect.comdigitellinc.comacs.org This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. benthamdirect.comacs.orgrsc.orgeurekaselect.com The oxindole scaffold is a heteroaromatic compound that has been found in various medicinal natural products. digitellinc.com
The versatility of the oxindole scaffold is demonstrated by its presence in several commercially available drugs:
| Drug | Therapeutic Use |
| Nintedanib | Treatment of idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases. rsc.org |
| Sunitinib | Treatment of renal cell carcinoma and gastrointestinal stromal tumors. rsc.orgekb.eg |
| Ropinirole | Treatment of Parkinson's disease and restless legs syndrome. rsc.org |
| Ziprasidone | Treatment of schizophrenia and bipolar disorder. sci-hub.se |
The 3,3-disubstituted oxindole framework, in particular, is a cornerstone of many bioactive natural products and has inspired the creation of numerous new drugs and lead compounds. rsc.org The development of novel synthetic methods to access diverse oxindole derivatives remains a high priority in synthetic organic chemistry. acs.org
This compound as a Key Building Block in Organic Synthesis
Beyond its direct applications in medicinal chemistry, this compound is a versatile and valuable building block in the broader field of organic synthesis. chemimpex.comchembk.com Its chemical reactivity allows for the construction of complex molecules and novel heterocyclic systems. chemimpex.comchembk.com
Key aspects of its utility in synthesis include:
Precursor to Indole (B1671886) Derivatives: Its ability to act as a precursor for a variety of indole derivatives makes it particularly useful. chemimpex.com
Synthesis of Complex Molecules: Organic chemists utilize this compound to design and create new compounds with specific, desired properties. chemimpex.comchemimpex.com
Heterocyclic Synthesis: The structure of this compound lends itself to the synthesis of various fused heterocyclic systems. For example, it has been used in the synthesis of spirocyclic oxindolo-γ-lactams through N-heterocyclic carbene-catalyzed annulation reactions. rsc.org The "tert-amino effect" has also been applied to create novel spiro-fused heterocycles from derivatives of this compound. researchgate.net
Multi-component Reactions: this compound and its derivatives are often employed in multi-component reactions to generate structurally diverse and complex molecules in an efficient manner. researchgate.net For instance, the reaction of 5-amino-oxindole with acetic anhydride (B1165640) and subsequently with substituted benzaldehydes has been used to synthesize N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide (B32628) derivatives. austinpublishinggroup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYXUBUJJDJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378285 | |
| Record name | 5-Aminooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20876-36-2 | |
| Record name | 5-Aminooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Aminooxindole
Established Synthetic Pathways to 5-Aminooxindole
The synthesis of this compound is fundamental to its application in medicinal chemistry and materials science. chemimpex.com A prevalent and established method for its preparation involves the reduction of 5-nitrooxindole. This transformation is typically achieved using various reducing agents, with sodium borohydride (B1222165) in the presence of a copper complex in water being one documented approach. chemicalbook.com Another common synthetic route involves the reaction of indol-2-one (B1256649) with ammonia (B1221849) under specific conditions, followed by crystallization and purification to yield the final product. chembk.com
The starting material, 5-nitrooxindole, can be synthesized through the nitration of oxindole (B195798). This electrophilic aromatic substitution reaction introduces a nitro group at the C5 position of the oxindole ring, which can then be reduced to the desired amino group. The choice of nitrating and reducing agents, as well as reaction conditions, can be optimized to maximize yield and purity.
| Starting Material | Reagents | Product | Reference |
| 5-Nitrooxindole | NaBH4, Copper complex, H2O | This compound | chemicalbook.com |
| Indol-2-one | Ammonia | This compound | chembk.com |
| Oxindole | Nitrating agent, then Reducing agent | This compound |
Derivatization Strategies for the this compound Scaffold
The this compound core offers multiple sites for chemical derivatization, enabling the generation of diverse libraries of compounds for various applications. These modifications can be broadly categorized into substitutions at the oxindole nitrogen (N1), functionalization at the C3 position, and transformations of the exocyclic amino group.
N-Substitution Reactions of Oxindole Derivatives
The nitrogen atom of the oxindole ring is a common site for substitution, which can significantly influence the molecule's properties. While direct N-substitution of this compound itself is not extensively detailed in the provided results, general methods for N-alkylation and N-arylation of the oxindole scaffold are well-established. These reactions typically involve deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile such as an alkyl halide or aryl halide. For instance, N-benzylation of indoles has been achieved using benzylating agents in the presence of a catalyst. researchgate.net Such strategies can be adapted for this compound, provided the amino group is appropriately protected to prevent side reactions.
Functionalization at the C3 Position of the Oxindole Ring System
The C3 position of the oxindole ring is a key site for introducing structural diversity, often leading to the creation of a stereocenter. rsc.org The presence of the adjacent carbonyl group makes the C3 protons acidic and amenable to a variety of reactions.
Aldol (B89426) and Mannich Reactions: The C3 position can participate in aldol-type reactions with aldehydes and ketones to form 3-substituted-3-hydroxyoxindoles. Similarly, Mannich reactions with imines, particularly those derived from isatins, provide access to 3-aminooxindoles, which are valuable precursors for bioactive compounds. rsc.org
Michael Additions: The C3 position can act as a nucleophile in Michael additions to α,β-unsaturated compounds. This strategy is employed in the synthesis of various spiro-oxindole derivatives. uniroma1.itacs.org
Alkylation: Direct C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been achieved using a metal-free hydrogen autotransfer-type reaction, demonstrating a method for C-C bond formation at this position. chemrxiv.org
These functionalizations are often performed on N-protected oxindoles to control reactivity. The choice of substituent at the nitrogen can also influence the stereochemical outcome of reactions at the C3 position.
Modifications and Transformations of the Amino Group
The exocyclic amino group at the C5 position is a versatile handle for a wide range of chemical transformations. rsc.orgresearchgate.net These modifications are crucial for tuning the electronic properties and biological activity of the resulting molecules.
Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated using acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions can alter the molecule's solubility and hydrogen bonding capabilities.
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, such as halogens, hydroxyl groups, or cyano groups, through Sandmeyer-type reactions.
Alkylation and Arylation: The amino group can undergo N-alkylation or N-arylation reactions, although care must be taken to control the degree of substitution.
Derivatization for Analysis: For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), the polar amino group is often derivatized to increase volatility. sigmaaldrich.commz-at.de Common derivatization techniques include silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mz-at.de
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool in diversity-oriented synthesis. clockss.orgorganic-chemistry.org Isatin-based MCRs have been extensively used to generate libraries of druglike oxindole derivatives. nih.gov this compound, or its precursors, can be incorporated into MCRs to produce highly functionalized and structurally diverse molecules.
A notable example is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from the condensation of isatin (B1672199) derivatives (which can be conceptually related to this compound's core structure) and amino acids, with various dipolarophiles. uevora.ptresearchgate.net These reactions lead to the formation of complex spiro-pyrrolidine-oxindole systems, often with high stereoselectivity. uevora.pt The amino group of this compound can act as a key nucleophile or be modified to participate in these complex transformations, further expanding the accessible chemical space. clockss.org
Stereoselective Synthesis Approaches for Oxindole Derivatives
The development of stereoselective methods for the synthesis of oxindole derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. uniroma1.itacs.org This is particularly relevant when functionalizing the C3 position, which frequently results in the formation of a chiral center.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of oxindole derivatives. uniroma1.itacs.org For example, bifunctional organocatalysts, such as those based on squaramide or cinchona alkaloids, have been successfully employed in enantioselective Mannich reactions and Michael additions involving isatin-derived substrates. rsc.orgacs.org These catalysts can activate both the nucleophile and the electrophile, controlling the stereochemical outcome of the reaction.
Metal Catalysis: Chiral metal complexes are also utilized in the stereoselective synthesis of oxindoles. For instance, scandium(III)-catalyzed enantioselective additions of nucleophiles to N-propargylated isatins have been used to create chiral 3-substituted-3-hydroxy-oxindoles. researchgate.net
Domino Reactions: Stereoselective domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex spiro-oxindole derivatives with multiple stereocenters. uniroma1.itacs.org An example is the sequential organocatalytic Michael-domino Michael/aldol reaction to produce spiro-decalin oxindoles with high diastereoselectivity and enantioselectivity. uniroma1.itacs.orgjyu.fi
These stereoselective approaches are crucial for accessing enantiomerically pure oxindole-based compounds for pharmacological evaluation.
Green Chemistry Principles Applied to Oxindole Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of pharmacologically important molecules like oxindoles. sjp.ac.lksjp.ac.lk The goal is to develop methods that are not only efficient but also environmentally benign, cost-effective, and safe. sjp.ac.lksjp.ac.lk This involves a focus on aspects such as the use of greener solvents, development of recyclable catalysts, and the design of atom-economical reaction pathways. sjp.ac.lkunige.ch
A significant area of progress in the green synthesis of oxindoles is the replacement of hazardous and volatile organic solvents with more sustainable alternatives. sjp.ac.lk Water, in particular, has emerged as a solvent of choice for many oxindole syntheses due to its non-toxic, inexpensive, and environmentally friendly nature. sjp.ac.lkacs.org For instance, catalyst-free Vinylogous Henry reactions and aldol reactions to produce oxindole derivatives have been successfully carried out in water, offering high yields and short reaction times. sjp.ac.lkrsc.org An ethanol-water mixture is another example of a non-toxic and affordable green solvent system used in oxindole synthesis. sjp.ac.lk Beyond water, other green solvents like deep eutectic solvents, ionic liquids, and polyethylene (B3416737) glycol have also been explored as viable media for these reactions. sjp.ac.lksjp.ac.lk
The development and application of green catalysts represent another cornerstone of sustainable oxindole synthesis. sjp.ac.lk Heterogeneous catalysts are particularly favored because they can be easily recovered and reused, which minimizes waste and reduces costs. sjp.ac.lk Nanocatalysts, such as those based on nickel ferrite (B1171679) (NiFe2O4) and Fe3O4@TiO2@V2O5, have been employed for the synthesis of spiro-oxindole-chromene and di-indolyl oxindole derivatives, respectively. shahroodut.ac.irresearchgate.net These catalysts demonstrate high efficiency and can be recycled multiple times without a significant drop in activity. shahroodut.ac.irresearchgate.net In some cases, simple and non-toxic catalysts like sodium chloride have been used to promote the synthesis of spirooxindole derivatives in water under sonication. tandfonline.com Furthermore, organocatalysis presents an environmentally friendly and non-toxic approach to the asymmetric synthesis of chiral oxindoles. benthamdirect.com
Atom economy is a fundamental principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. unige.chresearchgate.net Multi-component reactions (MCRs) are excellent examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. sjp.ac.lk Several one-pot, three-component reactions have been developed for the synthesis of various spirooxindole derivatives, often using green solvents and catalysts. sjp.ac.lk For example, a tandem reaction for the clean synthesis of spiro[2,3-dihydrofuran-3,3'-oxindole] derivatives in water has been reported, which is both catalyst- and additive-free, showcasing high atom and step economy. researchgate.net
Innovative energy sources are also being harnessed to drive oxindole synthesis in a more sustainable manner. sjp.ac.lk Microwave irradiation and visible-light-promoted reactions are notable green techniques that can accelerate reaction rates and reduce energy consumption compared to conventional heating. sjp.ac.lksjp.ac.lk For instance, visible light has been used to promote the synthesis of difluoroalkylated oxindoles in a metal-free photochemical process. x-mol.net Electrochemical synthesis is another emerging green technique that offers high atom economy and avoids the use of hazardous reagents. sjp.ac.lk
The table below summarizes various green chemistry approaches applied to the synthesis of oxindole derivatives.
| Green Chemistry Principle | Methodology | Substrate/Product Example | Key Advantages |
| Green Solvents | Use of water as a solvent | Synthesis of spirooxindole dihydroquinazolinone derivatives | Avoidance of toxic catalysts, simple workup, eco-friendly. sjp.ac.lk |
| Use of ethanol-water mixture | Knoevenagel condensation for C3-arylidene-oxindole derivatives | Inexpensive, non-toxic solvent system. sjp.ac.lk | |
| Green Catalysts | Heterogeneous nanocatalyst (Fe3O4@TiO2@V2O5) | Synthesis of 3,3-di-indolyl oxindoles | Reusable catalyst, high yield, use of water as a solvent. shahroodut.ac.ir |
| Heterogeneous nanocatalyst (Nickel ferrite) | Synthesis of Spiro-oxindole-chromene | Recyclable catalyst, good yield, environmentally friendly. researchgate.net | |
| Non-acidic catalyst (NaCl) | Synthesis of spirooxindole derivatives | Environmentally benign, operational simplicity, high yield. tandfonline.com | |
| Atom Economy | Catalyst-free tandem reaction | Synthesis of spiro[2,3-dihydrofuran-3,3'-oxindole] derivatives | Step/atom economy, no organic solvents, short reaction times. researchgate.net |
| One-pot, three-component reaction | Synthesis of spirooxindole derivatives | High yields, short reaction times, eco-friendly conditions. sjp.ac.lk | |
| Green Techniques | Visible-light promoted synthesis | Construction of difluoroalkylated oxindoles | Metal-free, mild conditions, simple operation. x-mol.net |
| Electrochemical synthesis | Synthesis of 3-sulfonyloxindoles | One-pot, two-step procedure, high atom economy. sjp.ac.lk |
While many of these green methodologies have been demonstrated for a variety of oxindole derivatives, their direct application to the synthesis of this compound is an area that warrants further investigation to produce this key intermediate in a more sustainable fashion.
Medicinal Chemistry and Drug Discovery Applications of 5 Aminooxindole Derivatives
Rational Design and Synthesis of Novel Therapeutic Agents Utilizing 5-Aminooxindole
The rational design of drugs involves the strategic development of new molecules with a specific biological target in mind. The this compound core is a key component in this process, providing a foundational structure that can be chemically modified to create compounds with desired therapeutic activities. researchgate.netnih.gov This approach is characterized by its efficiency, often involving a limited number of synthesis steps to yield promising drug candidates. researchgate.net
The synthesis of these derivatives often begins with the modification of the 5-amino group, which allows for the introduction of various substituents to explore and optimize the compound's biological activity. researchgate.netaustinpublishinggroup.com For instance, a common synthetic route involves the acylation of the 5-amino group of this compound. austinpublishinggroup.com Another strategy involves protecting the carbonyl group of isatin (B1672199) derivatives, followed by reduction of a nitro group to an amino group, which can then be further modified. researchgate.net This systematic approach to synthesis is crucial for developing a library of compounds for further biological evaluation.
Structure-Activity Relationship (SAR) Studies of this compound-Based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, as they investigate how the chemical structure of a compound influences its biological activity. openaccessjournals.comgardp.orgcollaborativedrug.com By systematically altering the molecular structure of this compound derivatives and observing the corresponding changes in their biological effects, medicinal chemists can identify the key structural features responsible for their therapeutic actions. openaccessjournals.comoncodesign-services.com
Development of Target-Specific Inhibitors from this compound Scaffolds
The this compound scaffold has proven to be a fruitful starting point for the development of inhibitors targeting specific enzymes implicated in disease, particularly cancer. chemimpex.com Its derivatives have been explored as inhibitors of several key kinases involved in cancer cell signaling pathways. googleapis.comgoogleapis.com
Anti-Cancer Agents
The versatility of the this compound core has been extensively leveraged in the design of anti-cancer agents. chemimpex.comchemimpex.comnbinno.com These derivatives have shown potential in targeting various signaling pathways that are dysregulated in cancer cells. chemimpex.com
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.govnih.gov The development of CDK inhibitors is a promising strategy for cancer therapy. nih.govnih.gov While early CDK inhibitors were often non-selective, recent efforts have focused on developing more selective inhibitors to minimize toxicity. nih.gov The this compound scaffold has been utilized in the development of such inhibitors. For example, certain oxindole-indole conjugates have shown good inhibitory activity against CDK2 and CDK4. nih.gov
| Compound | Target CDK | Inhibition |
| 6a | CDK2 | 78% |
| 6d | CDK2 | 85% |
| Palbociclib | CDK4/6 | Approved for breast cancer |
| Ribociclib | CDK4/6 | Approved for breast cancer |
| Abemaciclib | CDK4/6 | Approved for breast cancer |
| This table displays the inhibitory activity of selected this compound derivatives and approved drugs against Cyclin-Dependent Kinases (CDKs). nih.gov |
Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells and is implicated in both autoimmune diseases and certain cancers. patsnap.comhaematologica.org The this compound framework is a key feature in several potent and selective Syk inhibitors. sigmaaldrich.commerckmillipore.com These inhibitors typically work by competing with ATP for the binding site on the kinase, thereby blocking its activity. sigmaaldrich.comcaymanchem.com
A notable example is an oxindole (B195798) compound that acts as a potent, reversible, and ATP-competitive Syk inhibitor with an IC₅₀ of 14 nM. sigmaaldrich.commerckmillipore.com Another pyrimidine-carboxamide derivative selectively blocks Syk with an IC₅₀ of 41 nM. caymanchem.com The development of such inhibitors holds promise for the treatment of B-cell malignancies and other conditions driven by Syk activity. haematologica.org
| Inhibitor | IC₅₀ (Syk) |
| Oxindole Compound | 14 nM |
| Syk Inhibitor II | 41 nM |
| Sulfonamide 31 | 5 nM |
| Amide 32 | 145 nM |
| This table presents the half-maximal inhibitory concentration (IC₅₀) of various this compound-based inhibitors against Spleen Tyrosine Kinase (Syk). sigmaaldrich.commerckmillipore.comcaymanchem.comnih.gov |
Src Kinase Inhibitors
Src kinase is a proto-oncogene that is often overactive in various human cancers, playing a central role in cell proliferation, survival, and metastasis. austinpublishinggroup.com This makes it an attractive target for cancer therapy. austinpublishinggroup.com Several classes of Src kinase inhibitors have been developed, including those based on the oxindole scaffold. austinpublishinggroup.com
Research has shown that the substituent at the 5-position of the oxindole ring is crucial for Src kinase inhibition. austinpublishinggroup.com For instance, derivatives with a methylaminosulphonic acid group at this position have demonstrated potent activity. austinpublishinggroup.com In contrast, replacing this with an acetamido group led to a significant decrease in activity. austinpublishinggroup.com This highlights the delicate structure-activity relationships that govern the efficacy of these inhibitors.
| Compound | Target | IC₅₀ |
| Compound I | Src kinase | 10 nM |
| Compound II | Src kinase | 70 nM |
| Compound 10 | Src kinase | 3.55 mM |
| PP2 | Lck, Fyn | 4 nM, 5 nM |
| Dasatinib | SFK, Abl | Approved for CML |
| Bosutinib | Src, Abl | Approved for CML |
| This table summarizes the inhibitory concentrations of various compounds against Src family kinases (SFKs). austinpublishinggroup.com |
c-Myc G-Quadruplex Binders
The c-MYC oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. mdpi.com The promoter region of the c-MYC gene contains a guanine-rich sequence that can fold into a non-canonical DNA structure known as a G-quadruplex (G4). mdpi.comnih.gov Stabilization of this G4 structure can act as a transcriptional roadblock, thereby inhibiting c-MYC expression and representing a promising strategy for cancer therapy. mdpi.commdpi.com
Researchers have developed various this compound derivatives as potent and selective c-Myc G4 binders. For instance, a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were synthesized and shown to bind to the c-Myc promoter G-quadruplex. nih.gov These compounds were found to downregulate c-Myc expression at both the transcriptional and translational levels, leading to cell-cycle arrest and an increase in intracellular reactive oxygen species in cancer cells. nih.gov Nuclear magnetic resonance (NMR) studies revealed that some of these compounds interact with the terminal G-quartets of the G4 structure in a 2:1 ligand-to-quadruplex stoichiometry. nih.gov
Another notable example is GQC-05, an indoloisoquinoline derivative, which is a well-recognized binder of the c-MYC G4. It has been shown to significantly increase the melting temperature of the c-MYC G4, indicating strong stabilization, and can downregulate the expression of the c-MYC gene. mdpi.com
| Compound Class | Key Findings | Reference |
| Pyrrolidine-substituted 5-nitroindoles | Bind to c-Myc G4, downregulate c-Myc expression, induce cell-cycle arrest. | nih.gov |
| Indoloisoquinolines (e.g., GQC-05) | Strong binder and stabilizer of c-MYC G4, downregulates c-MYC gene expression. | mdpi.com |
Anti-Proliferative Activity against Human Tumor Cell Lines
The anti-proliferative potential of this compound derivatives has been extensively investigated against a variety of human tumor cell lines. These compounds have demonstrated significant cytotoxic effects, often with selectivity towards cancer cells over healthy cells.
For example, a series of indole-aryl amide derivatives were synthesized and evaluated for their cytotoxicity against a panel of tumor cell lines including HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). unibo.itnih.gov Several of these compounds showed good activity against the selected tumor cell lines. unibo.itnih.gov Notably, one compound exhibited significant selectivity towards HT29 cells while not affecting healthy human intestinal cells. unibo.itnih.gov Further studies revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. unibo.itnih.gov
In another study, novel 3,3-disubstituted oxindole derivatives were synthesized and tested against five human tumor cell lines: PC3, MCF7, SW620 (colorectal cancer), MiaPaca2 (pancreatic cancer), and A375 (melanoma). researchgate.net One particular compound from this series displayed a strong anticancer effect in all tested cancer cell lines, with activity in the low micromolar range. researchgate.net
Furthermore, 2-oxoindoline-thiazolidine-2,4-dione hybrids have been synthesized and evaluated for their anti-proliferative activity against several human tumor cell lines, including those of the liver, colon, breast, and lung. mdpi.com
| Cell Line | Compound Type | Observed Effect | Reference |
| HT29 (Colon) | Indole-aryl amide | Selective cytotoxicity, G1 cell cycle arrest, apoptosis | unibo.itnih.gov |
| PC3, MCF7, SW620, MiaPaca2, A375 | 3,3-disubstituted oxindole | Strong anti-proliferative activity | researchgate.net |
| HepG2, HCT-116, MCF-7 | 2-oxoindoline-thiazolidine-2,4-dione | Anti-proliferative activity | mdpi.com |
Anti-Inflammatory Compounds
This compound derivatives have also emerged as promising candidates for the development of new anti-inflammatory agents. chemimpex.com Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases.
Research into oxindole derivatives has led to the development of compounds with potent anti-inflammatory properties. For instance, certain oxindole-based derivatives have been shown to exhibit significant anti-inflammatory and analgesic activities. nih.gov In one study, three series of oxindole derivatives were synthesized and evaluated. Several compounds revealed high percentages of edema inhibition, and some showed complete protection in writhing tests, indicating strong analgesic effects. nih.gov The mechanism of action for some of these compounds involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov
Another study focused on hybrid molecules containing both indole (B1671886) and imidazolidine (B613845) nuclei. nih.gov The synthesized compounds, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its bromo-benzyl derivative, demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov
| Compound Class | Key Findings | Mechanism of Action | Reference |
| Oxindole-esters and -imines | Potent anti-inflammatory and analgesic activities. | Dual COX/5-LOX inhibition | nih.gov |
| Indole-imidazolidine hybrids | Reduced leukocyte migration and pro-inflammatory cytokine release. | Modulation of immune system | nih.gov |
Agents for Neurological Disorders
The versatility of the this compound scaffold has been leveraged in the design of therapeutic agents for neurological disorders, particularly through the inhibition of key enzymes involved in neurodegeneration. chemimpex.com
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov In neurodegenerative diseases like Alzheimer's, the inhibition of these enzymes can help to alleviate symptoms. While AChE has been the primary target, BuChE is also recognized as a valid therapeutic target, especially in later stages of the disease. mdpi.com
A series of novel N-substituted 3-aminooxindoles have been synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.netus.es Many of these compounds were found to be potent and selective inhibitors of BuChE over AChE, with some exhibiting IC50 values in the sub-micromolar and even nanomolar range. researchgate.netus.es For example, one of the most potent compounds showed an IC50 value of 27 nM for BuChE. researchgate.netus.es
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. mdpi.comuc.pt MAO inhibitors are used in the treatment of depression and Parkinson's disease. mdpi.com
The N-propargyl group is a key pharmacophore known to inhibit MAO through covalent interaction. uc.ptresearchgate.net Taking inspiration from this, researchers have synthesized N-propargyl derivatives of 3-aminooxindoles. researchgate.netus.es While these compounds were found to be weak inhibitors of both MAO-A and MAO-B, this line of research demonstrates the adaptability of the oxindole core for targeting these enzymes. researchgate.netus.es
Other studies have explored different heterocyclic derivatives. For instance, a series of 1,2,4-oxadiazin-5(6H)-one derivatives were investigated as MAO inhibitors, with some compounds showing good potency, particularly against MAO-B. mdpi.com Similarly, 5H-indeno[1,2-c]pyridazin-5-one derivatives have been developed as potent and selective MAO-B inhibitors. nih.gov
| Target Enzyme | Compound Class | Key Findings | Reference |
| Butyrylcholinesterase | N-substituted 3-aminooxindoles | Potent and selective inhibition, with IC50 values as low as 27 nM. | researchgate.netus.es |
| Monoamine Oxidase | N-propargyl 3-aminooxindoles | Weak inhibition of MAO-A and MAO-B. | researchgate.netus.es |
| Monoamine Oxidase B | 1,2,4-oxadiazin-5(6H)-ones | Good potency as MAO-B inhibitors. | mdpi.com |
| Monoamine Oxidase B | 5H-indeno[1,2-c]pyridazin-5-ones | Potent and selective inhibition. | nih.gov |
Alpha-Glucosidase Inhibitors
Alpha-glucosidase is a key enzyme in the small intestine responsible for breaking down carbohydrates into absorbable monosaccharides. frontiersin.orgmdpi.com Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a crucial strategy in the management of type 2 diabetes. frontiersin.org
A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. frontiersin.org Most of the synthesized compounds demonstrated potential inhibition of the enzyme. Notably, several compounds exhibited significantly better inhibitory activity than the reference drug, acarbose, with IC50 values in the micromolar range, representing a 10 to 15-fold increase in potency. frontiersin.org
Another study on indolo[1,2-b]isoquinoline derivatives also revealed potent α-glucosidase inhibitory effects, with all tested derivatives showing significantly lower IC50 values than acarbose. mdpi.com One compound, in particular, was found to be approximately 186 times more potent than acarbose. mdpi.com Kinetic studies indicated that these compounds act as reversible, mixed-type inhibitors. mdpi.com
| Compound Class | Key Findings | Potency vs. Acarbose | Reference |
| 5-fluoro-2-oxindole derivatives | Potent α-glucosidase inhibition. | 10-15 times higher | frontiersin.org |
| Indolo[1,2-b]isoquinoline derivatives | Significant α-glucosidase inhibitory effects. | Up to 186 times higher | mdpi.com |
Molecular Hybridization Strategies in this compound Drug Design
Molecular hybridization is a drug design strategy centered on combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.govhilarispublisher.com The goal is to create a hybrid compound that possesses improved affinity, efficacy, and a better selectivity profile compared to the individual parent molecules. nih.gov This approach can lead to compounds with dual or multiple modes of action, which is particularly advantageous for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. hilarispublisher.comresearchgate.net The this compound core is a versatile scaffold for such strategies, allowing for the covalent linking of different bioactive moieties to generate innovative hybrid drugs. hilarispublisher.comrsc.org
Researchers have successfully applied molecular hybridization to the this compound framework to target various diseases. For instance, in the pursuit of treatments for Alzheimer's disease, which is a multifactorial condition, the oxindole core has been manipulated at the N1, C3, and C5 positions. researchgate.net One strategy involves creating hybrids of this compound with other molecules known to have neuroprotective or enzyme-inhibiting properties. An example includes the synthesis of N-propargyl containing 3-aminooxindole derivatives, which were designed to inhibit monoamine oxidase (MAO), a key target in neurodegenerative disease therapy. researchgate.net Similarly, oxindole-β-lactam hybrids have been developed, inspired by the structural motifs present in known acetylcholinesterase inhibitor drugs. researchgate.net These hybridization approaches aim to combine the beneficial features of each molecular fragment to produce a single, more potent therapeutic agent.
Biological Activities and Pharmacological Studies of 5 Aminooxindole and Its Derivatives
Modulation of Cellular Signaling Pathways by 5-Aminooxindole
This compound and its derivatives have been investigated for their ability to modulate various cellular signaling pathways, which are often dysregulated in diseases such as cancer. chemimpex.comchemimpex.com The core structure of this compound allows for chemical modifications that can lead to the development of potent and selective inhibitors of key signaling proteins.
Research has shown that derivatives of this compound can act as inhibitors of protein tyrosine kinases (PTKs). google.com PTKs are crucial enzymes that regulate cell growth, differentiation, and survival. google.com Their aberrant activity is a hallmark of many cancers. By targeting PTKs, this compound-based compounds can interfere with the signaling cascades that drive tumor progression.
Specifically, certain derivatives have been synthesized and evaluated as inhibitors of Src kinase, a non-receptor tyrosine kinase. austinpublishinggroup.com Src kinase is a key regulator of multiple signaling pathways, including:
Integrin/FAK
Mitogen-activated protein kinase/extracellular signal–regulated kinase (MAPK/ERK)
Janus-activated kinase (JAK)/signal transducers and activators of transcription (STAT)
Phosphatidylinositol 3-kinase (PI3K)/AKT austinpublishinggroup.com
Through the inhibition of Src, these compounds can influence a range of cancer cell functions, such as cell cycle progression, survival, and metastasis. austinpublishinggroup.com The development of such inhibitors highlights the potential of the this compound scaffold in creating targeted cancer therapies.
Research on this compound's Role in Tumor Biology
The role of this compound in tumor biology is primarily linked to its use as a scaffold for designing inhibitors of kinases that are critical for tumor growth and survival. chemimpex.comchemimpex.comals-journal.com The uncontrolled proliferation of abnormal cells, which characterizes cancer, is often driven by mutations in genes that regulate cell growth and division. als-journal.com
Researchers have utilized this compound to develop inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase that plays a role in cell signaling. nih.govresearchgate.net By creating a series of diaminopyrimidine-based PYK2 inhibitors derived from a this compound scaffold, scientists have been able to achieve good potency and selectivity against another related kinase, Focal Adhesion Kinase (FAK). researchgate.net FAK is known to be upregulated in many cancers and is involved in tumor progression and aggressiveness. researchgate.net
The tumor microenvironment, which includes immune cells and signaling molecules, significantly impacts cancer progression. uit.no The development of targeted therapies that can modulate the signaling within this environment is a key area of research. The ability to design specific kinase inhibitors using the this compound core structure makes it a valuable tool in the study and potential treatment of cancer. chemimpex.com
Investigations into the Antioxidant Activity of Oxindole (B195798) Compounds
The antioxidant properties of oxindole compounds, including derivatives of this compound, have been a subject of scientific investigation. chemimpex.comchemimpex.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. meduniwien.ac.at Antioxidants can help mitigate this damage by scavenging free radicals.
Studies have explored the antioxidant potential of various oxindole derivatives. For instance, a series of N-substituted 3-aminooxindoles were evaluated for their antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. uc.pt This assay is a standard method for determining the ability of a compound to act as a free radical scavenger. uc.pt
Furthermore, research into other related heterocyclic compounds, such as 5-aminopyrazoles, has also demonstrated promising antioxidant activities. mdpi.com These studies, while not directly on this compound, contribute to the broader understanding of how amino-substituted heterocyclic scaffolds can be designed to possess antioxidant properties. The investigation into the antioxidant capacity of oxindole-based compounds is an ongoing area of research with potential applications in the development of therapeutic agents that can combat oxidative stress-related conditions. uc.ptresearchgate.net
Drug Metabolism and Bioactivation Mechanisms of this compound
The study of how this compound and its derivatives are metabolized in the body is crucial for understanding their pharmacological and toxicological profiles. The liver, equipped with a host of drug-metabolizing enzymes, plays a central role in this process.
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide variety of foreign compounds, including drugs. guidetopharmacology.org CYP3A4 is one of the most abundant and important CYP enzymes in human liver and is responsible for the metabolism of a large number of clinically used drugs. americanpharmaceuticalreview.com
Research has demonstrated that the this compound motif can undergo oxidation mediated by CYP3A4. nih.govresearchgate.net This metabolic process is a key consideration in the development of drugs containing this scaffold. For example, in a class of PYK-2 inhibitors containing the this compound structure, CYP3A4 was found to catalyze the oxidation of this moiety. nih.gov
Molecular docking studies have been employed to understand the interaction between this compound-containing compounds and the active site of CYP3A4. nih.gov These computational models help to predict how the substrate binds to the enzyme and which parts of the molecule are most susceptible to oxidation. nih.govacs.org
The metabolism of certain chemical structures can lead to the formation of reactive metabolites, which are chemically unstable molecules that can covalently bind to cellular macromolecules like proteins and DNA. uni-frankfurt.de The formation of such metabolites is a potential cause for concern in drug development due to their association with toxicity.
Studies on PYK-2 inhibitors with a this compound scaffold have shown that CYP3A4-mediated oxidation can lead to a reactive bis-imine species. nih.govresearchgate.net This reactive intermediate can be "trapped" in laboratory experiments using glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov The formation of glutathione adducts serves as an indicator that a reactive metabolite has been formed. nih.gov
The detection of these GSH conjugates is often performed using sensitive analytical techniques like linear ion trap/Orbitrap mass spectrometry, which can provide greater sensitivity compared to conventional methods. nih.gov The identification of these adducts provides valuable information about the bioactivation pathways of the parent compound.
The generation of reactive metabolites from a drug candidate can have significant implications for its safety and toxicology profile. researchgate.net Therefore, during the drug discovery and development process, it is important to assess the potential for a compound to form such metabolites.
For compounds containing the this compound moiety, the potential for CYP3A4-mediated bioactivation to a reactive species is a key consideration. nih.govresearchgate.net Medicinal chemistry efforts are often directed at modifying the chemical structure to minimize or eliminate the formation of these reactive metabolites while retaining the desired pharmacological activity. researchgate.net
For instance, in the development of PYK2 inhibitors, strategies have been employed to design follow-up series of compounds that maintain potency but are negative in reactive metabolite assays. researchgate.net This involves a combination of structure-based drug design and traditional medicinal chemistry techniques to alter the electronic properties of the molecule and reduce its susceptibility to oxidative bioactivation. researchgate.net
Exploratory Research in Diagnostic Applications
The structural framework of this compound and its derivatives has prompted exploratory research into their potential for diagnostic applications. chemimpex.com These investigations primarily focus on two main avenues: the development of fluorescent probes for cellular imaging and the detection of specific biomarkers associated with disease or metabolic processes. chemimpex.comonelook.com The inherent properties of the oxindole scaffold, combined with the reactive potential of the amino group, make it a versatile platform for designing novel diagnostic tools.
One of the most promising areas of research is the use of aminoindole derivatives in the creation of fluorescent probes. onelook.com These probes are molecules designed to emit light upon binding to a specific target or in response to a particular physiological environment, enabling visualization of biological processes. For instance, research into related aminoindole structures has shown their potential as core components of charge-transfer fluorescent probes. While not directly involving this compound, studies on 1-aminoindole-naphthalimide-based molecular rotors have demonstrated capabilities for pH sensing and live imaging of cancer cells. rsc.org These probes were observed to accumulate in the cytoplasm of cancer cell lines, allowing for visualization. rsc.org Such research highlights the principle that the aminoindole scaffold is a viable candidate for developing sophisticated diagnostic imaging agents.
Beyond cellular imaging, this compound is being investigated for its utility in diagnostic assays aimed at detecting specific disease biomarkers. chemimpex.com Early and accurate biomarker detection is crucial for timely diagnosis and treatment planning. chemimpex.com A significant application in this domain is within the field of drug metabolism and safety assessment. Researchers have explored the use of this compound scaffolds in the context of identifying reactive metabolites, which are products of metabolism that can lead to toxicity. Differences in the bioactivation of this compound scaffolds have been analyzed through methods like glutathione adduct detection, which helps to identify potentially harmful metabolic byproducts. acs.org This application positions this compound as a tool for preclinical diagnostic and safety studies in drug development.
The table below summarizes key exploratory research findings for aminoindole derivatives in diagnostic applications.
| Derivative/Scaffold Class | Diagnostic Application | Key Research Findings |
| This compound | Biomarker Detection | Studied for its potential in diagnostic assays to detect disease-related biomarkers. chemimpex.com |
| This compound Scaffold | Reactive Metabolite Detection | Used in the analysis of CYP3A4-catalyzed bioactivation and detection of glutathione adducts for toxicology studies. acs.org |
| 1-Aminoindole Derivatives | Fluorescent Probes | Aminoindole-naphthalimide conjugates have been synthesized as molecular rotors for pH sensing and live imaging of cancer cells. rsc.org |
| Indole (B1671886) Moiety | Fluorescent Probes | Hydrophobic indo moieties are integrated into multivalent supramolecular probes for stable and effective disease imaging. nih.gov |
Computational Chemistry and Modeling Approaches in 5 Aminooxindole Research
Molecular Docking Studies of 5-Aminooxindole Derivatives
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding how its derivatives interact with specific biological targets, such as enzymes or receptors, at an atomic level. These studies are instrumental in rational drug design, helping to identify potential therapeutic targets and to design molecules with enhanced affinity and selectivity.
For instance, docking analyses on the broader class of oxindole (B195798) derivatives have been successfully used to predict their binding affinity against various enzymes. In one such study, novel 3-substituted-2-oxindole derivatives were screened for their binding affinity against methionyl-tRNA synthetase and tyrosyl-tRNA synthetase, revealing compounds with significant binding energies of -10.1 kcal/mol and -10.0 kcal/mol, respectively. nih.gov These findings highlight the potential of the oxindole scaffold, and by extension the this compound core, to serve as a foundation for potent enzyme inhibitors.
A critical component of molecular docking is the detailed analysis of interactions between the ligand (the this compound derivative) and the amino acid residues within the target's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, govern the stability and specificity of the ligand-target complex.
Studies on related heterocyclic compounds demonstrate the importance of this analysis. For example, docking of tetracyclic oxindole derivatives into the active site of α-glucosidase revealed that hydrogen bonds with residues such as Thr681 and Arg676 were critical for optimal binding. nih.gov Similarly, when investigating potential antimicrobial agents, interactions with key residues in enzymes like tyrosyl-tRNA synthetase are analyzed to understand the basis of their inhibitory activity. nih.gov For this compound derivatives, the amino group at the 5-position can serve as a key hydrogen bond donor or acceptor, potentially forming crucial interactions that enhance binding affinity.
The table below illustrates typical interaction data obtained from docking studies of related oxindole compounds.
| Target Protein | Interacting Residues | Type of Interaction |
| α-Glucosidase | Thr681, Arg676, Arg699 | Hydrogen Bonding, Polar Contacts |
| Tyrosyl-tRNA Synthetase | Specific active site residues | Hydrogen Bonding, Hydrophobic |
| Murine Double Minutes-2 (MDM2) | GLN72, HIS73 | Hydrogen Bonding |
This table is representative of data from studies on oxindole derivatives. nih.govresearchgate.net
Binding mode elucidation involves determining the precise conformation and orientation (the "pose") of a ligand within the active site of its target. This information is fundamental to understanding the mechanism of action and for designing structural modifications to improve potency. Computational tools can predict the most energetically favorable binding modes, which can then be validated experimentally. nih.gov
The elucidation of binding modes for organic polysulfides to the human TRPA1 receptor, for example, identified key cysteine residues involved in the interaction. nih.gov In the same vein, for this compound derivatives, docking studies would aim to clarify how the molecule orients itself within a target's binding pocket to maximize favorable interactions, guiding further lead optimization.
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, these calculations can provide a deep understanding of its molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net
These theoretical calculations are vital for:
Optimizing Molecular Geometry: Determining the most stable three-dimensional structure of this compound and its derivatives.
Predicting Spectroscopic Properties: Calculating theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, which can be compared with experimental data for structural validation. researchgate.netnih.gov
Analyzing Electronic Structure: Understanding charge distribution, bond orders, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting chemical reactivity and the nature of intermolecular interactions. ijrar.org
Elucidating Reaction Mechanisms: Modeling transition states and reaction pathways to understand how this compound participates in chemical reactions.
For the related compound 5-aminoindole, DFT and HF calculations with a 6-311++G(d,p) basis set have been used to determine its molecular geometry and vibrational frequencies, showing good agreement with experimental values. researchgate.net Such studies provide a robust framework for the theoretical investigation of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. kemdikbud.go.id For this compound derivatives, QSAR models can predict the activity of newly designed compounds, thereby reducing the need for extensive synthesis and experimental testing.
The development of a QSAR model involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound in a training set and then using statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate these descriptors with their measured biological activity.
A 3D-QSAR study on a series of oxindole derivatives as 5HT7 inhibitors yielded models with high statistical reliability (CoMFA: q² = 0.743, r² = 0.985; CoMSIA: q² = 0.608, r² = 0.970), indicating a strong predictive ability. nih.gov These models identified that steric and electrostatic fields were major contributors to the inhibitory activity, providing clear guidance for designing more potent molecules. nih.gov Similar methodologies can be applied to libraries of this compound derivatives to guide the optimization of their therapeutic properties.
| QSAR Model | Cross-validated q² | Conventional r² | Key Descriptors |
| CoMFA | 0.743 | 0.985 | Steric, Electrostatic |
| CoMSIA | 0.608 | 0.970 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor |
This table presents statistical parameters from a 3D-QSAR study on related oxindole derivatives. nih.gov
Prediction of Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are key components of pharmacokinetics (PK). mdpi.com For this compound derivatives, computational tools like SwissADME and pkCSM can be used to estimate parameters such as lipophilicity (logP), aqueous solubility, and compliance with drug-likeness rules (e.g., Lipinski's rule of five). nih.gov
Pharmacodynamics (PD) modeling, on the other hand, relates drug concentration to its pharmacological effect. researchgate.net PK/PD modeling can be used to predict the steady-state drug concentrations required to achieve a desired therapeutic effect, such as a certain level of target occupancy. nih.gov For example, PK/PD modeling for serotonin (B10506) reuptake inhibitors has been used to predict the plasma concentrations that correspond to 80% transporter occupancy, a clinically relevant benchmark. nih.gov These predictive models are crucial for bridging the gap between preclinical data and clinical outcomes, helping to select candidates with favorable PK/PD profiles early in the discovery pipeline. nih.gov
Virtual High-Throughput Screening (vHTS) Methodologies
Virtual high-throughput screening (vHTS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. rsc.org This approach is significantly faster and more cost-effective than experimental high-throughput screening. For the this compound scaffold, vHTS can be used to explore vast chemical spaces and identify novel derivatives with potential therapeutic activity.
A typical vHTS workflow involves:
Library Preparation: Assembling a large database of virtual compounds, which can include derivatives of the this compound core.
Target Preparation: Obtaining and preparing the 3D structure of the biological target.
Docking and Scoring: Docking each compound in the library into the target's active site and using a scoring function to estimate its binding affinity.
Filtering and Hit Selection: Applying filters based on predicted affinity, ADME properties, and other drug-like criteria to select a smaller, more manageable set of "hits" for further experimental validation. nih.govnih.gov
Recent work on other oxindole derivatives has demonstrated the power of this approach, where a library of 120 novel compounds was designed and screened in silico against antimicrobial targets, leading to the identification of hits with high predicted binding affinities. nih.govbenthamscience.com
Computer-Aided Drug Design (CADD) Strategies
Computer-Aided Drug Design (CADD) encompasses a variety of computational techniques used to identify, design, and optimize biologically active compounds. mdpi.comresearchgate.net These methods are broadly categorized into structure-based and ligand-based approaches. mdpi.comresearchgate.net For this compound research, CADD strategies are instrumental in exploring its vast chemical space to develop derivatives with enhanced potency and selectivity for various therapeutic targets.
Virtual Screening and Molecular Docking:
Virtual screening is a key CADD technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govdergipark.org.tr This process can be performed using either ligand-based methods, which rely on the knowledge of known active molecules, or structure-based methods, which require the 3D structure of the target. mdpi.comnih.gov
Structure-based virtual screening (SBVS) heavily utilizes molecular docking. nih.gov Docking simulations predict the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a target to form a stable complex. nih.govnih.govmdpi.com By scoring the binding affinity, researchers can rank potential drug candidates. For instance, in the development of novel anticancer agents, docking studies on spiropyrazoline oxindoles have been used to predict their binding affinity and interaction with target proteins like β-tubulin and EGFR. nih.gov This same principle is applied to this compound derivatives to predict their interactions with specific targets, such as kinases or other enzymes implicated in disease, guiding the design of more potent inhibitors. researchgate.netjocpr.com
Pharmacophore Modeling:
Pharmacophore modeling is another powerful ligand-based CADD method. dergipark.org.trnih.gov A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov By creating a pharmacophore model from a set of known active this compound analogues, researchers can screen compound databases to find novel molecules that match the model and are therefore likely to be active. dergipark.org.trnih.gov This approach is particularly useful when the 3D structure of the target is unknown. nih.gov
Quantitative Structure-Activity Relationship (QSAR):
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By analyzing various physicochemical properties and structural descriptors, a predictive model can be built. mdpi.com For derivatives of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into how modifications to the oxindole scaffold affect activity. nih.gov These models help in rationally designing new compounds with improved therapeutic effects by predicting their activity before synthesis. nih.gov
Table 1: Overview of CADD Strategies in this compound Research
| CADD Strategy | Description | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's active site. nih.gov | To identify potential binding modes of this compound derivatives with therapeutic targets like kinases, aiding in lead optimization. researchgate.netnih.gov |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits against a biological target. nih.govcityu.edu.hk | To discover novel this compound-based scaffolds with desired biological activity from extensive chemical databases. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. nih.govnih.gov | To design new molecules that possess the key features for target interaction, especially when the target structure is unknown. dergipark.org.tr |
| QSAR | Correlates the chemical structure of compounds with their biological activity to create predictive models. nih.govnih.gov | To guide the synthesis of new this compound derivatives by predicting their potency based on structural modifications. researchgate.net |
Computational Assessment of Bioactivation Liabilities and Metabolic Stability
Before a drug candidate can advance to clinical trials, its metabolic profile must be thoroughly evaluated. A key concern is metabolic stability, which influences a drug's half-life and duration of action. researchgate.net Another is the potential for bioactivation, where a parent compound is metabolized into reactive species that can cause toxicity. wustl.edu In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools play a crucial role in the early-stage assessment of these properties for this compound derivatives. mdpi.comnih.gov
Predicting Metabolic Stability:
Computational models can predict how susceptible a compound is to metabolism by various enzymes, primarily the cytochrome P450 (CYP) family. nih.gov Software platforms like MetaSite and Meteor Nexus use different approaches, from knowledge-based systems to pseudo-docking methods, to identify the most likely sites of metabolism (SOMs) on a molecule. moldiscovery.comoptibrium.commoldiscovery.com By identifying these "metabolic hotspots" on the this compound scaffold, medicinal chemists can make structural modifications to block metabolism at those sites, thereby enhancing the compound's metabolic stability and improving its pharmacokinetic profile. optibrium.com Various software programs are available to predict metabolic stability by estimating parameters like half-life and clearance. researchgate.net
Assessing Bioactivation Potential:
Bioactivation occurs when drug metabolism produces chemically reactive metabolites that can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. wustl.eduwustl.edu Computational methods are employed to screen for structural alerts—specific functional groups or substructures known to be associated with bioactivation. mdpi.com For this compound derivatives, these in silico tools can predict the likelihood of forming reactive species, such as quinones or epoxides. wustl.edu By identifying potential bioactivation pathways early in the drug discovery process, compounds with a higher risk of toxicity can be deprioritized, or their structures can be modified to mitigate this risk. wustl.eduwustl.edu
Table 2: In Silico Tools for ADMET Profiling
| Tool/Platform | Primary Function | Relevance to this compound |
|---|---|---|
| SwissADME | Predicts pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. mdpi.combiorxiv.org | Provides a rapid initial assessment of the ADMET properties of novel this compound derivatives. |
| PreADMET | A web-based application for predicting ADME data and building drug-like libraries. biorxiv.org | Used to estimate parameters like blood-brain barrier penetration and gastrointestinal absorption for this compound compounds. |
| pkCSM | Predicts a wide range of ADMET properties using graph-based signatures. biorxiv.orgjapsonline.com | Offers predictions on metabolism, including CYP substrate/inhibitor potential, and various toxicity endpoints. |
| MetaSite | Predicts sites of metabolism by simulating interactions with metabolic enzymes. moldiscovery.comoptibrium.commoldiscovery.com | Identifies "soft spots" on the this compound structure that are prone to metabolic attack, guiding efforts to improve stability. |
Emerging Research Directions and Future Perspectives for 5 Aminooxindole
Advancements in Stereoselective Synthetic Methodologies
The development of novel and efficient stereoselective synthetic methods is crucial for accessing structurally diverse and biologically active molecules. researchgate.net For oxindole (B195798) derivatives, and by extension 5-aminooxindole, significant progress has been made in creating spirocyclic and substituted analogs with high stereocontrol.
Recent advancements have focused on the stereoselective synthesis of spirocyclic oxindoles, which are important motifs in drug discovery and natural product chemistry. rsc.org These methods often involve the use of organocatalysis and transition metal catalysis to control the formation of multiple stereocenters. beilstein-journals.orgacs.org For instance, a highly stereoselective procedure for synthesizing spiro-polycyclic oxindoles with five contiguous stereogenic centers has been developed using a sequential organocatalytic Michael–domino Michael/aldol (B89426) reaction. acs.org Such methodologies are critical for generating libraries of complex molecules for biological screening. nih.gov
The synthesis of 3,2′-tetrahydrofuryl spirooxindoles has also been a subject of interest, with efforts to develop cleaner and more efficient synthetic routes. acs.org Researchers have explored the use of water as a solvent and various N-protecting groups to broaden the substrate scope and improve reaction conditions. acs.org These advancements pave the way for the synthesis of novel this compound-containing spirocyclic compounds with potential therapeutic applications.
Exploration of Novel Biological Targets and Therapeutic Areas
This compound and its derivatives are being investigated for a wide range of therapeutic applications, driven by their ability to interact with various biological targets. chemimpex.comchemimpex.com The versatility of the oxindole scaffold allows for the design of compounds with potential anticancer, anti-inflammatory, antiviral, and neuroprotective properties. researchgate.netchemimpex.com
Anticancer Activity: The oxindole core is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors. researchgate.net Derivatives of this compound have been explored as potential inhibitors of Src kinase, a key enzyme in tumor development and metastasis. austinpublishinggroup.com Furthermore, computational studies have been employed to design novel oxindole derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial regulator of tumor angiogenesis. scilit.comnih.gov The 3-substituted-3-hydroxy-2-oxindole scaffold, which can be derived from this compound, is at the core of several natural products with potent anti-cancer properties. researchgate.neteurekaselect.com
Antiviral and Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Oxindole derivatives have shown promise in this area. researchgate.netmdpi.com For example, novel 3-oxindole derivatives have been identified as inhibitors of HIV-1 transcription. mdpi.com Additionally, hybrids of oxindole with 1,2,3-triazoles have demonstrated significant antimicrobial activity against various fungal and bacterial strains. tandfonline.com
Neuroprotective Effects: Derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. chemimpex.comresearchgate.net Research has focused on the synthesis of N-substituted 3-aminooxindoles as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in the pathology of Alzheimer's disease. uc.pt
Other Therapeutic Areas: The biological activities of oxindole derivatives extend to other areas as well. They have been studied for their antioxidant properties and their potential to alleviate nephrotoxicity and hepatotoxicity. chemimpex.combohrium.comnih.gov The anti-inflammatory effects of these compounds are also an active area of research. chemimpex.com
Integration of Artificial Intelligence and Machine Learning in Oxindole Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.commednexus.org These computational tools are being increasingly applied to oxindole research to accelerate the identification of novel drug candidates and to predict their biological activities. windows.netdrugdiscoverychemistry.com
AI and ML algorithms can analyze large datasets of chemical structures and biological activities to identify structure-activity relationships (SARs) that might not be apparent through traditional methods. acs.org This information can then be used to design new oxindole derivatives with improved potency and selectivity for specific biological targets. For instance, computational screening of designed oxindole derivatives has led to the identification of potential inhibitors of VEGFR-2 for cancer therapy. nih.gov
Furthermore, AI can be used for in silico repositioning of existing oxindole-based compounds to identify new therapeutic uses. researchgate.net This approach can significantly reduce the time and cost associated with drug development by finding new applications for compounds that have already undergone some level of preclinical or clinical testing. researchgate.net The use of AI in natural product drug discovery is also a growing field, which could aid in the identification of new bioactive oxindole alkaloids. acs.org
Potential Applications in Advanced Materials Science
Beyond its pharmaceutical applications, this compound and its derivatives are finding use in the field of materials science. chemimpex.com The unique chemical properties of the oxindole scaffold, including its stability and reactivity, make it a valuable building block for the synthesis of advanced materials with tailored properties. chemimpex.comchemimpex.com
Oxindole-based polymers have shown promise in the development of high-performance organic solar cells. ossila.comacs.orgscispace.comacs.org By incorporating oxindole units into conjugated polymers, researchers have been able to create materials with low-lying HOMO energy levels and strong absorption in the visible and near-infrared regions, leading to improved power conversion efficiencies in solar cell devices. acs.orgscispace.com The synthesis of polymers based on indole (B1671886) and carbazole (B46965) has also been explored to create materials with enhanced electrochemical activity and stability. tubitak.gov.tr
The field of metamaterials, which are artificially engineered materials with properties not found in nature, represents another potential area of application for oxindole-based compounds. cas.org The ability to precisely tune the chemical structure of this compound derivatives could allow for their incorporation into metamaterials with unique optical or electronic properties. Other areas of materials science where oxindole-based compounds could be beneficial include the development of biomaterials, such as tissue scaffolds and drug delivery systems, and nanomaterials with specific mechanical or electronic characteristics. aurorascientific.com
Translational Research and Future Therapeutic Potential
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its derivatives, this involves moving promising compounds from the laboratory to preclinical and eventually clinical trials. The diverse biological activities of oxindoles, including their anticancer, antimicrobial, and neuroprotective effects, highlight their significant therapeutic potential. researchgate.nettandfonline.com
A key aspect of translational research is the development of structure-activity relationships (SARs) to optimize the therapeutic properties of lead compounds. tandfonline.com For example, studies on N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide (B32628) derivatives have provided insights into the structural requirements for Src kinase inhibition. austinpublishinggroup.com Similarly, research on 3-aminooxindole derivatives has helped to identify compounds with selective inhibitory activity against butyrylcholinesterase, a target in Alzheimer's disease. researchgate.netuc.pt
The development of efficient and scalable synthetic routes is also crucial for the successful translation of these compounds into clinical use. nih.gov The advancements in stereoselective synthesis and the use of green chemistry principles will play a vital role in making these compounds more accessible for further development. acs.org The ultimate goal is to develop novel drugs based on the this compound scaffold that can address unmet medical needs in areas such as oncology, infectious diseases, and neurodegeneration.
Challenges and Innovations in Pharmaceutical Development Related to Oxindole Scaffolds
Despite the significant promise of oxindole-based compounds, there are several challenges that need to be addressed in their pharmaceutical development. These include issues related to synthesis, solubility, metabolic stability, and potential toxicity. researchgate.netbohrium.com
One of the main challenges is the complex synthesis of some of the more elaborate oxindole derivatives, particularly those with multiple stereocenters. bohrium.com While significant progress has been made in stereoselective synthesis, developing methods that are both efficient and scalable for large-scale production remains an ongoing effort. researchgate.netresearchgate.net
Another challenge is the often-poor aqueous solubility of many oxindole derivatives, which can limit their bioavailability and therapeutic efficacy. bohrium.com Innovations in formulation strategies and the use of prodrug approaches are being explored to overcome this limitation. Furthermore, understanding the metabolic pathways of these compounds is essential to predict their in vivo behavior and to design derivatives with improved metabolic stability.
The potential for off-target effects and toxicity is a concern for any new drug candidate. Thorough preclinical evaluation, including in vitro and in vivo toxicity studies, is necessary to ensure the safety of oxindole-based therapeutics. Computational methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are valuable tools in the early stages of drug development to identify and mitigate potential liabilities. bohrium.comnih.gov
Despite these challenges, the continuous innovation in synthetic chemistry, computational drug design, and biological evaluation techniques provides a strong foundation for overcoming these hurdles. The inherent versatility of the oxindole scaffold, combined with the growing understanding of its structure-activity relationships, ensures that it will remain a prominent and fruitful area of research in pharmaceutical development for years to come. tandfonline.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Aminooxindole, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via cyclization of substituted anilines or reduction of nitroso precursors. Key steps include:
- Sandmeyer reaction for introducing amino groups on the oxindole scaffold .
- HPLC-UV/Vis (using Shimadzu UV 190 instruments) and NMR spectroscopy (¹H/¹³C) for purity validation. Compare spectral data (e.g., UV λmax at ~280 nm) with published references .
- Melting point analysis (mp 131–133°C) as a preliminary purity check .
Q. How can researchers characterize the electronic and structural properties of this compound?
- Methodological Answer :
- UV/Vis spectroscopy : Analyze absorbance spectra (available in JCAMP-DX format) to study electronic transitions .
- X-ray crystallography : Resolve the 3D structure (available as 2D Mol/3D SD files) to confirm bond angles and hydrogen bonding .
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What is the role of this compound in medicinal chemistry research?
- Methodological Answer : The oxindole scaffold is a privileged structure in kinase inhibitor design.
- Kinase selectivity assays : Use this compound derivatives to probe ATP-binding pockets (e.g., PYK2 inhibition) .
- Metabolic stability testing : Monitor CYP3A4 interactions via liver microsome assays to identify reactive metabolites .
Advanced Research Questions
Q. How does the this compound scaffold contribute to time-dependent CYP3A4 inactivation, and how can this be mitigated?
- Methodological Answer :
- Mechanistic studies : Incubate this compound derivatives with human liver microsomes (HLMs) and track NADPH-dependent enzyme inactivation .
- Structural modifications : Replace the oxindole core with electron-deficient aromatic rings (e.g., pyridone analogs) to reduce metabolic liabilities while retaining target affinity .
- LC-MS/MS : Identify glutathione adducts to confirm reactive intermediate formation .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase screens) across studies .
- Dose-response validation : Replicate experiments under standardized protocols (e.g., IC50 determination with error bars using ANOVA) .
- Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational strategies are effective in optimizing this compound derivatives for improved pharmacokinetics?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model ligand-protein binding kinetics to prioritize stable conformers .
- QSAR models : Corporate substituent effects (e.g., trifluoromethoxy groups) on solubility and permeability .
- ADMET prediction tools : Use SwissADME or pkCSM to forecast bioavailability and toxicity .
Q. How can structural-activity relationship (SAR) discrepancies in this compound analogs be addressed?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogenation at positions 4 or 6) and test in parallel .
- Free-energy perturbation (FEP) : Quantify binding affinity changes computationally to guide synthesis .
- Crystallographic alignment : Overlay ligand-protein complexes to identify steric/electronic clashes .
Q. What experimental designs are critical for evaluating this compound’s metabolic stability in vivo?
- Methodological Answer :
- Stable isotope labeling : Administer ¹³C-labeled this compound to track metabolite profiles in rodent models .
- Bile cannulation studies : Collect bile to identify phase II conjugates .
- CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in HLMs to map metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
